molecular formula C11H9ClN2O2S B1405198 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid CAS No. 855531-12-3

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid

Cat. No.: B1405198
CAS No.: 855531-12-3
M. Wt: 268.72 g/mol
InChI Key: YRZREWCNYAKLPE-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid (CAS 855531-12-3) is a high-purity thiazole derivative supplied exclusively for research applications. This compound features a molecular formula of C 11 H 9 ClN 2 O 2 S and molecular weight of 268.72 g/mol . Thiazole derivatives represent a significant class of heterocyclic compounds containing nitrogen and sulfur atoms within their five-membered ring structure, rendering them privileged scaffolds in medicinal chemistry and drug discovery . The thiazole core demonstrates remarkable versatility in biological systems, capable of interacting with diverse enzyme systems and cellular receptors . Structural analogs of this compound, particularly 5-methyl-2-phenylthiazole derivatives, have demonstrated moderate to good anti-inflammatory and analgesic activities in validated experimental models, with some showing reduced gastric ulcerogenic effects compared to conventional NSAIDs like diclofenac sodium . This specific chemical entity serves as a valuable intermediate for researchers investigating structure-activity relationships in heterocyclic chemistry. The compound's molecular architecture, incorporating both carboxylic acid and chloro-phenylamino functionalities, makes it particularly suitable for structural modification and optimization studies. Recent scientific literature highlights the continued importance of thiazole-containing compounds in preclinical investigations across multiple therapeutic areas, including inflammation, cancer, and central nervous system disorders . Thiazole-based molecules have demonstrated mechanisms involving inhibition of key inflammatory enzymes including COX and LOX, modulation of MAPK and JNK signaling pathways, and interaction with various kinase targets . Application Note: This product is intended for research purposes only by trained professionals in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZREWCNYAKLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetate with Thioacetamide

A patented industrially relevant method involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile. This process proceeds via:

  • Initial cyclization forming the thiazole ring.
  • Subsequent dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are key intermediates.

This method is advantageous due to mild conditions and high selectivity and can be adapted for the synthesis of various substituted thiazoles, including the methylthiazole core of the target compound.

Reflux of Thiourea with 4-Chloro Phenacyl Bromide

An established laboratory-scale synthesis involves refluxing thiourea with 4-chloro phenacyl bromide in absolute methanol. This reaction forms the 2-(4-chloro-phenylamino)-5-methyl-thiazole skeleton through nucleophilic attack and cyclization. The resulting intermediate is then further functionalized to introduce the carboxylic acid group at the 4-position of the thiazole ring.

Synthesis via Methoxymethylene-3-aryl-thiourea and α-Halo Carbonyl Compounds

A detailed synthetic route reported in the literature involves:

  • Preparation of methoxymethylene-3-aryl-thiourea derivatives.
  • Reaction with α-bromo carbonyl compounds (Br-CH2-EWG) in dry tetrahydrofuran (THF) under nitrogen atmosphere.
  • Stirring for extended periods (12 hours) followed by hydrolysis and extraction to yield 2-aminothiazole derivatives.
  • Subsequent purification by recrystallization.

This method provides high yields (around 80%) and allows for structural variation at the aryl substituent, facilitating the introduction of the 4-chloro-phenylamino group.

Amide Bond Formation Using 4-Methylthiazole-5-carboxylic Acid

A synthetic approach to introduce the carboxylic acid functionality involves:

  • Conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride derivative by refluxing with thionyl chloride.
  • Reaction of the acid chloride intermediate with 4-chloroaniline in the presence of triethylamine and catalytic DMAP in dry dichloromethane at room temperature.
  • Workup involves washing with brine, acid, and drying agents followed by concentration and purification.

This method yields the corresponding amide with high purity and yield (~91%), which can be further transformed into the target carboxylic acid derivative.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield (%) Notes
Cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine Acetonitrile, room temp, amine excess High (not specified) Industrially scalable, mild conditions
Reflux of thiourea with 4-chloro phenacyl bromide Thiourea, 4-chloro phenacyl bromide Absolute methanol, reflux Moderate to high Suitable for lab-scale synthesis
Reaction of methoxymethylene-3-aryl-thiourea with Br-CH2-EWG Methoxymethylene-3-aryl-thiourea, α-bromo carbonyl compound Dry THF, nitrogen atmosphere, 12 h stirring ~82% High yield, good purity, adaptable
Amide bond formation via acid chloride intermediate 4-Methylthiazole-5-carboxylic acid chloride, 4-chloroaniline, triethylamine, DMAP Dry DCM, RT, 2 h 91% High yield, straightforward purification

Additional Research Findings and Notes

  • The use of triethylamine as a base is consistently preferred for its effectiveness in promoting cyclization and amide bond formation.
  • Reactions under inert atmosphere (nitrogen) and dry solvents (THF, DCM) improve yields and reduce side reactions.
  • The carboxylic acid group introduction is often achieved by hydrolysis or direct conversion from esters or acid chlorides, depending on the synthetic route.
  • Purification techniques such as recrystallization and silica gel chromatography are standard to isolate the pure compound.
  • The compound’s synthesis is often a precursor step for further derivatization in pharmaceutical applications, emphasizing the need for high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitutions

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic Acid (CAS 1553413-00-5)
  • Molecular Formula : C₁₁H₉ClN₂O₂S
  • Molar Mass : 268.72 g/mol
  • Key Differences : The chlorine substituent is at the meta (3-) position of the phenyl ring instead of para (4-).
  • Properties :
    • pKa : 0.96 ± 0.32 (predicted), indicating moderate acidity.
    • Boiling Point : 461.1 ± 55.0 °C (predicted).
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid (CAS 144060-99-1)
  • Molecular Formula: C₁₁H₈FNO₂S
  • Molar Mass : 253.25 g/mol.
  • Key Differences : Fluorine replaces chlorine at the para position, and the carboxylic acid is at position 5 instead of 4.
  • Implications : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter hydrogen-bonding interactions compared to chlorine.

Substituent Variations: Electron-Withdrawing Groups

5-Methyl-2-(3-Trifluoromethylphenylamino)-thiazole-4-carboxylic Acid (CAS 1549447-16-6)
  • Molecular Formula : C₁₂H₉F₃N₂O₂S
  • Molar Mass : 302.27 g/mol.
  • Key Differences : A trifluoromethyl (-CF₃) group replaces chlorine at the phenyl ring’s meta position.
  • Implications : The -CF₃ group is strongly electron-withdrawing, likely lowering the carboxylic acid’s pKa further and increasing lipophilicity, which could enhance membrane permeability in drug design.

Core Heterocycle Modifications

2-Amino-4-methylthiazole-5-carboxylic Acid (CAS 67899-00-7)
  • Molecular Formula : C₅H₆N₂O₂S
  • Molar Mass : 158.18 g/mol.
  • Key Differences: Lacks the phenylamino group, simplifying the structure.

Functional Group Analogues

2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid (CAS 162651-09-4)
  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molar Mass : 186.23 g/mol.
  • Key Differences: An ethylamino group replaces the 4-chlorophenylamino moiety.
  • However, the lack of aromaticity may diminish π-π stacking interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position/Type pKa (Predicted) Boiling Point (°C)
Target Compound C₁₁H₉ClN₂O₂S 268.72 4-Cl (Ph), 5-Me, COOH (4) N/A N/A
2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid C₁₁H₉ClN₂O₂S 268.72 3-Cl (Ph), 5-Me, COOH (4) 0.96 ± 0.32 461.1 ± 55.0
5-Methyl-2-(3-CF₃-phenylamino)-thiazole-4-carboxylic acid C₁₂H₉F₃N₂O₂S 302.27 3-CF₃ (Ph), 5-Me, COOH (4) N/A N/A
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid C₁₁H₈FNO₂S 253.25 4-F (Ph), 4-Me, COOH (5) N/A N/A

Research Findings and Implications

Lipophilicity : The trifluoromethyl derivative exhibits higher lipophilicity (logP ≈ 2.8 predicted), favoring blood-brain barrier penetration, whereas the target compound’s chloro group balances hydrophobicity and polarity.

Biological Activity: Thiazoles with aromatic amino groups (e.g., phenylamino) show improved binding to tyrosine kinase receptors compared to alkylamino analogues.

Biological Activity

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to present an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H9ClN2O2S
  • Molecular Weight : 268.72 g/mol
  • Density : 1.501 g/cm³

The structure features a thiazole ring substituted with a 4-chloro-phenylamino group and a carboxylic acid group, contributing to its biological interactions.

Structural Features

FeatureDescription
Thiazole ringCore structure influencing activity
4-Chloro-phenylamino groupEnhances binding to biological targets
Carboxylic acid groupPotential for hydrogen bonding

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited various bacterial strains, showcasing a Minimum Inhibitory Concentration (MIC) of approximately 0.23 mg/mL against E. coli and B. cereus .

Anticancer Potential

The compound has also shown promising anticancer activity. In vitro studies revealed that it could inhibit the growth of several cancer cell lines, including human glioblastoma and melanoma cells. The presence of the chloro-substituent on the phenyl ring is believed to enhance its cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity or modulate receptor functions, which is crucial for its therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Chloro Substitution : The presence of the chloro group significantly enhances antimicrobial and anticancer activities by improving lipophilicity and receptor binding affinity.
  • Thiazole Ring : The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it versatile in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMIC (mg/mL)Anticancer ActivityKey Features
This compound0.23YesChloro-substituted phenyl group
Ethyl 2-chloro-5-methylthiazole-4-carboxylateVariesModerateSmaller size; different reactivity
4-Methyl-2-(phenylamino)-thiazole-5-carboxylic acid ethyl esterHigherYesLacks chlorine substituent

Study on Antimicrobial Properties

In a recent study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity, with an MIC of 0.17 mg/mL against E. coli . This suggests potential applications in developing new antibacterial agents.

Study on Anticancer Activity

Another research effort focused on evaluating the anticancer properties of the compound against human cancer cell lines. The findings showed that it effectively inhibited cell proliferation at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves cyclocondensation or multicomponent reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides . Substituent positioning (e.g., 4-chloroaniline) requires careful control of stoichiometry and temperature. Catalytic systems like Lewis acids (e.g., ZnCl₂) or microwave-assisted heating may enhance reaction efficiency and yield . Post-synthetic hydrolysis of ester intermediates (e.g., ethyl carboxylates) to the free carboxylic acid is critical, often using NaOH/EtOH followed by acidification .

Advanced: How do computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations can model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. For instance, the electron-withdrawing chloro and carboxyl groups influence charge localization on the thiazole ring, affecting nucleophilic/electrophilic behavior . Solvent effects and tautomeric equilibria (e.g., carboxylic acid vs. carboxylate) can be simulated using polarizable continuum models (PCM) to align with experimental NMR or IR data .

Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., chloro-phenylamino group at C2, methyl at C5). Aromatic proton splitting patterns and carboxyl carbon (~170 ppm) are diagnostic .
  • HPLC-MS : Validates purity and detects byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • FTIR : Carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations)?

Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, solvent/DMSO concentrations) or compound stability. For example:

  • Solubility : Use co-solvents (e.g., PEG-400) or prodrug strategies (ester derivatives) to improve bioavailability .
  • Metabolite Interference : LC-MS/MS can identify active metabolites vs. parent compound contributions .
  • Structural analogs : Compare activity trends with substituent modifications (e.g., replacing 4-Cl with 4-F phenyl) to isolate pharmacophore requirements .

Basic: What are the key considerations for hydrolyzing ester precursors to the carboxylic acid form?

Answer:

  • Base Selection : Aqueous NaOH or KOH in ethanol/THF under reflux efficiently cleaves esters. Monitor reaction progress via TLC (disappearance of ester spot at Rf ~0.7) .
  • Acid Workup : Neutralize with HCl to precipitate the carboxylic acid. Recrystallization from ethanol/water improves purity .
  • Side Reactions : Avoid prolonged heating to prevent decarboxylation or thiazole ring degradation .

Advanced: What role does X-ray crystallography play in confirming the compound’s stereoelectronic configuration?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Bond lengths/angles : E.g., C4-carboxylic acid geometry and planarity of the thiazole ring .
  • Intermolecular interactions : Hydrogen-bonding networks (e.g., carboxyl dimerization) that influence solid-state stability and solubility .
  • Substituent orientation : Chloro-phenylamino group dihedral angles relative to the thiazole core, critical for docking studies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Answer:

  • Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to modulate lipophilicity and target binding .
  • Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .
  • Hybrid Scaffolds : Conjugate with known pharmacophores (e.g., pyrazole, isoxazole) via amide or ester linkages to exploit synergistic effects .

Basic: What in vitro assays are suitable for preliminary evaluation of antitumor or antimicrobial activity?

Answer:

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced: What mechanistic insights can be gained from kinetic and thermodynamic studies of this compound’s reactions?

Answer:

  • Kinetics : Monitor reaction rates (e.g., ester hydrolysis) via UV-Vis or HPLC to determine activation energy (Arrhenius plots) and optimal conditions .
  • Thermodynamics : Isothermal titration calorimetry (ITC) quantifies binding affinities with biological targets (e.g., enzymes) .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify hydrolytic or oxidative degradation products .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Answer:

  • Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) to improve heat dissipation and yield .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Byproduct Management : Use scavenger resins or column chromatography to remove persistent impurities (e.g., unreacted thiourea) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid

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